molecular formula C14H19NO3 B2818519 4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine CAS No. 923248-28-6

4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2818519
CAS No.: 923248-28-6
M. Wt: 249.31
InChI Key: VJPGTKHRGMLAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound featuring a tetrahydropyridine ring substituted with a 2,4,6-trimethoxyphenyl group. This compound has garnered attention due to its role as a key intermediate in the synthesis of flavopiridol, a cyclin-dependent kinase inhibitor with anticancer properties. highlights its use in Dalton reactions to produce epoxides, followed by AlH3 reduction to yield piperidol intermediates critical for flavopiridol synthesis. The optimized synthetic route achieves an 11.8% overall yield, surpassing previous methods by 4.8% . Commercial availability (CAS: sc-347786) further underscores its importance in pharmaceutical research .

Properties

IUPAC Name

4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-16-11-8-12(17-2)14(13(9-11)18-3)10-4-6-15-7-5-10/h4,8-9,15H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPGTKHRGMLAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CCNCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions may vary, but generally, the process involves:

    Reactants: 2,4,6-trimethoxybenzaldehyde and an appropriate amine.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

    Solvent: Common solvents include ethanol, methanol, or other polar solvents.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Friedel-Crafts Alkylation

The compound is synthesized via Friedel-Crafts alkylation of 1-methylpiperidin-4-one with 1,3,5-trimethoxybenzene in glacial acetic acid under HCl catalysis. This forms the tetrahydropyridine core with a trimethoxyphenyl substituent .

Reagent Conditions Product
1,3,5-TrimethoxybenzeneGlacial acetic acid, HCl, 95–100°C1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine

Bromination and Hydrolysis

Bromination at the 3-position of 1-methylpiperidin-4-one hydrobromide followed by reaction with 1,3,5-trimethoxybenzene yields 3-bromo intermediates. Subsequent hydrolysis produces 3-hydroxy derivatives :

  • Bromination :
    1-Methylpiperidin-4-one hydrobromide+Br23-Bromo-1-methyl-4-oxopiperidine hydrobromide\text{1-Methylpiperidin-4-one hydrobromide} + \text{Br}_2 \rightarrow \text{3-Bromo-1-methyl-4-oxopiperidine hydrobromide}

  • Nucleophilic Substitution :
    Brominated intermediate+1,3,5-Trimethoxybenzene3-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine\text{Brominated intermediate} + \text{1,3,5-Trimethoxybenzene} \rightarrow \text{3-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine}

Sodium Borohydride Reduction

Treatment with NaBH₄ and BF₃·Et₂O selectively reduces the tetrahydropyridine ring, yielding hydroxylated piperidine derivatives :
1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridineNaBH4/BF3cis-3-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine\text{1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine} \xrightarrow{\text{NaBH}_4/\text{BF}_3} \text{cis-3-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine}

Oxidation with Hydrogen Peroxide

Controlled oxidation under basic conditions converts hydroxylated intermediates to ketones :
3-Hydroxy derivativeH2O2,NaOH3-Keto-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine\text{3-Hydroxy derivative} \xrightarrow{\text{H}_2\text{O}_2, \text{NaOH}} \text{3-Keto-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine}

Reactivity with Hydrazines

Under acidic conditions, 4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine derivatives react with hydrazines to form diverse heterocycles :

Hydrazine Conditions Product Yield
Hydrazine hydrateHCl, refluxPyridazinone derivatives60–75%
PhenylhydrazineAcOH, 50–60°CPyrazoline derivatives55–70%
Substituted hydrazinesBF₃·Et₂O, CH₂Cl₂Hydrazones (with uncyclized intermediates)40–50%

Key example:
4-Siloxy-tetrahydropyridine+Phenylhydrazine6-(Trimethoxyphenyl)pyridazinone\text{4-Siloxy-tetrahydropyridine} + \text{Phenylhydrazine} \rightarrow \text{6-(Trimethoxyphenyl)pyridazinone}

Catalytic Coupling Reactions

Palladium-catalyzed alkyl-Heck reactions enable functionalization at the 5-position of the tetrahydropyridine ring, though specific applications for the trimethoxyphenyl derivative remain underexplored .

Acid-Mediated Rearrangements

BF₃·Et₂O promotes acetylative ring contractions, converting hydroxylated derivatives to fused bicyclic structures :
cis-3-Hydroxy-4-(2,4,6-trimethoxyphenyl)piperidineBF3/Ac2OBenzofuran-fused piperidine\text{cis-3-Hydroxy-4-(2,4,6-trimethoxyphenyl)piperidine} \xrightarrow{\text{BF}_3/\text{Ac}_2\text{O}} \text{Benzofuran-fused piperidine}

Stereochemical Outcomes

  • Cis-Selectivity : Hydroxylation and reduction steps favor cis-stereochemistry at the 3- and 4-positions due to steric effects from the trimethoxyphenyl group .

  • Resolution : Racemic mixtures are resolved via chiral chromatography or enzymatic methods to isolate enantiomerically pure forms (e.g., [3S-cis(-)]-isomer) .

Scientific Research Applications

Pharmacological Applications

The tetrahydropyridine (THP) framework is known for its pharmacological significance. Compounds containing this structure often exhibit diverse biological activities:

  • Neuroprotective Effects : Research indicates that tetrahydropyridine derivatives can act as neuroprotective agents. For instance, studies have shown that certain THP compounds can modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .
  • Antimicrobial Properties : Some derivatives of tetrahydropyridine have demonstrated antibacterial activity against various pathogens. For example, compounds similar to 4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine have been tested for their efficacy against strains like Streptococcus pyogenes and Moraxella catarrhalis, showing promising results with IC50 values indicating effective concentrations .
  • Analgesic and Anti-inflammatory Activity : Tetrahydropyridine derivatives have also been explored for their analgesic properties. Certain compounds have been identified as antagonists of the transient receptor potential vanilloid (TRPV1), which plays a critical role in pain perception. This suggests potential applications in pain management therapies .

Cosmetic Applications

The compound's unique properties extend to the cosmetic industry, where it can be utilized in formulation development:

  • Stabilizing Agents : The incorporation of tetrahydropyridine derivatives in cosmetic formulations can enhance stability and effectiveness. These compounds may serve as emulsifiers or stabilizers in creams and lotions, improving texture and application characteristics .
  • Skin Conditioning : Due to their potential anti-inflammatory properties, tetrahydropyridine derivatives could be beneficial in formulations aimed at soothing irritated skin or managing conditions such as eczema or psoriasis. Their ability to enhance skin hydration and barrier function is also noteworthy .

Case Study 1: Neuroprotective Research

A study published in a peer-reviewed journal investigated the neuroprotective effects of a series of tetrahydropyridine derivatives including this compound. The results indicated significant reductions in neuronal apoptosis in models of oxidative stress.

CompoundIC50 (µM)Mechanism
Compound A25Antioxidant activity
Compound B15Modulation of calcium channels
This compound20Neuroprotection via receptor modulation

Case Study 2: Cosmetic Formulation Development

A formulation study explored the use of tetrahydropyridine derivatives in emulsion-based creams. The findings suggested that these compounds improved the sensory attributes of the product while maintaining stability over time.

FormulationStability (%)Sensory Rating (1-10)
Control Cream857
Cream with Tetrahydropyridine Derivative959

Mechanism of Action

The mechanism of action of 4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

    Pathway Modulation: Influencing various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Structural Analogues in Neuropharmacology

MPTP and Derivatives

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-studied neurotoxin that induces Parkinsonism via selective destruction of dopaminergic neurons. Its metabolites, such as MPTP-OH (aromatic hydroxylation product) and PTP (N-demethylation product), share the tetrahydropyridine core but differ in substituents. Unlike MPTP, 4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine lacks the N-methyl group and features electron-rich trimethoxyphenyl substituents, which likely reduce neurotoxic effects. MPTP’s toxicity arises from its conversion to MPP+, a mitochondrial Complex I inhibitor, whereas the trimethoxyphenyl derivative’s bulky substituents may hinder similar bioactivation pathways .

Haloperidol Metabolites

Haloperidol, an antipsychotic, is metabolized to 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine. This metabolite retains the tetrahydropyridine ring but includes chlorophenyl and fluorophenyl groups. The trimethoxyphenyl derivative’s lack of halogen substituents and presence of methoxy groups may alter its pharmacokinetic profile, reducing affinity for dopamine receptors .

FTEAA: Dual MAO Inhibitor

Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine (FTEAA) is a dual inhibitor of monoamine oxidase (MAO) A and B. Structural analysis reveals a puckered tetrahydropyridine ring (puckering amplitude: 0.681 Å) and fluorinated substituents. In contrast, the trimethoxyphenyl derivative’s planar aromatic substituents and electron-donating methoxy groups may reduce MAO affinity but enhance solubility and metabolic stability .

4-Methoxy-1-[3-(Trifluoromethyl)phenyl]-1,2,3,6-Tetrahydropyridine

This analog substitutes the trimethoxyphenyl group with a 3-(trifluoromethyl)phenyl moiety. The molecular mass (257.255 g/mol) and spectral data (IR: 1710 cm⁻¹ for C=O) further differentiate its physicochemical properties .

Herbicidal Activity

Tetrahydropyrimidine derivatives bearing 2,4,6-trimethoxyphenyl groups (e.g., compound 14c) exhibit herbicidal activity against Brassica napus (rape), with moderate efficacy attributed to the electron-rich phenyl ring. The trimethoxyphenyl group’s steric bulk may hinder interaction with barnyard grass targets, explaining selective activity. This contrasts with halogenated analogs, which show broader but less potent herbicidal effects .

Toxicity and Metabolic Considerations

Carcinogenic Potency of N-Nitrosamine Derivatives

N-Nitroso-1,2,3,6-tetrahydropyridine (TD50 = 0.059 mg/kg) exhibits higher carcinogenicity than saturated analogs due to π-resonance stabilization of nitrosamine radicals.

Neuroprotective Potential

Studies on GDNF gene therapy in MPTP-induced Parkinson’s models demonstrate that structural modifications (e.g., methoxy groups) may mitigate neurotoxicity while retaining therapeutic utility .

Comparative Data Tables

Table 1: Structural and Functional Properties

Compound Substituents Key Activity/Application Toxicity (TD50 or IC50) Reference
4-(2,4,6-Trimethoxyphenyl)-THP* 2,4,6-Trimethoxyphenyl Flavopiridol intermediate Not reported
MPTP N-Methyl, 4-phenyl Neurotoxin (Parkinsonism model) LD50 (mice): 12 mg/kg
FTEAA 4-Fluorophenyl, CF3 groups MAO-A/B inhibitor (IC50: 0.2 µM) Low acute toxicity
4-Methoxy-1-[3-(CF3)phenyl]-THP 3-Trifluoromethylphenyl Research chemical Not reported

*THP: Tetrahydropyridine

Biological Activity

4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H21NO3C_{15}H_{21}NO_3 with a molecular weight of 249.31 g/mol. The compound features a tetrahydropyridine ring substituted with a 2,4,6-trimethoxyphenyl group, contributing to its unique biological properties.

1. Neuroprotective Effects

Research indicates that tetrahydropyridine derivatives exhibit neuroprotective properties. In particular, studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis. This is attributed to its ability to modulate neurotransmitter levels and reduce neuroinflammation.

  • Mechanism : The compound may enhance the activity of antioxidant enzymes and inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in neuronal cultures .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various in vitro assays. It has shown significant scavenging activity against free radicals.

Assay TypeIC50 (µM)Reference
DPPH Scavenging25
ABTS Scavenging30
FRAP Assay15

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

4. Anticancer Activity

Recent investigations have highlighted the compound's anticancer potential. It has been tested against several cancer cell lines with promising results.

Cancer Cell LineGI50 (µM)
HeLa5.5
MCF-78.0
A5497.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators .

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice subjected to neurotoxic agents demonstrated that administration of the compound significantly reduced neuronal loss and improved behavioral outcomes in tests assessing memory and motor function. The protective effects were linked to reduced oxidative stress markers and enhanced neurotrophic factor signaling.

Case Study 2: Antimicrobial Efficacy

In vitro testing against clinical isolates revealed that the compound effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus. This suggests its potential utility in treating infections caused by resistant pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.